molecular formula C9H9BrN4 B13911914 1-Bromo-3-cyclopropylimidazo[1,5-a]pyrazin-8-amine

1-Bromo-3-cyclopropylimidazo[1,5-a]pyrazin-8-amine

Cat. No.: B13911914
M. Wt: 253.10 g/mol
InChI Key: LGWGBRQLDMXQAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Bromo-3-cyclopropylimidazo[1,5-a]pyrazin-8-amine is a heterocyclic compound that features a fused bicyclic structure. This compound is of interest in medicinal chemistry due to its potential biological activities and its structural similarity to other bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-3-cyclopropylimidazo[1,5-a]pyrazin-8-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-bromoimidazo[1,5-a]pyrazine with cyclopropylamine under controlled temperature and pressure conditions. The reaction may require a catalyst to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3-cyclopropylimidazo[1,5-a]pyrazin-8-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[1,5-a]pyrazine derivatives .

Scientific Research Applications

1-Bromo-3-cyclopropylimidazo[1,5-a]pyrazin-8-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Bromo-3-cyclopropylimidazo[1,5-a]pyrazin-8-amine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Bromo-3-cyclopropylimidazo[1,5-a]pyrazin-8-amine is unique due to its specific structural features, such as the presence of a bromine atom and a cyclopropyl group. These features contribute to its distinct chemical reactivity and potential biological activities .

Properties

Molecular Formula

C9H9BrN4

Molecular Weight

253.10 g/mol

IUPAC Name

1-bromo-3-cyclopropylimidazo[1,5-a]pyrazin-8-amine

InChI

InChI=1S/C9H9BrN4/c10-7-6-8(11)12-3-4-14(6)9(13-7)5-1-2-5/h3-5H,1-2H2,(H2,11,12)

InChI Key

LGWGBRQLDMXQAG-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC(=C3N2C=CN=C3N)Br

Origin of Product

United States

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